Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate
Overview
Description
Gadofosveset trisodium is a gadolinium-based contrast agent used primarily in magnetic resonance angiography (MRA) to enhance the visibility of blood vessels. It is marketed under the trade names Vasovist and Ablavar. This compound is particularly useful in diagnosing vascular diseases, including aortoiliac occlusive disease in adults with peripheral vascular disease .
Preparation Methods
The synthesis of gadofosveset trisodium involves the complexation of gadolinium with a ligand that includes a diphenylcyclohexylphosphate group. The preparation typically involves multiple steps, including the formation of intermediate compounds and the final complexation with gadolinium. Industrial production methods focus on ensuring high purity and stability of the final product, often involving stringent quality control measures .
Chemical Reactions Analysis
Gadofosveset trisodium primarily undergoes complexation reactions due to the presence of gadolinium. It does not typically undergo oxidation or reduction reactions under normal conditions. The major product formed from these reactions is the gadolinium complex itself, which is stable and exhibits high relaxivity, making it effective as a contrast agent in MRA .
Scientific Research Applications
Gadofosveset trisodium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a contrast agent in various imaging techniques to study chemical processes and molecular structures.
Biology: Helps in visualizing biological structures and processes, particularly in vascular biology.
Medicine: Widely used in diagnostic imaging to detect and evaluate vascular diseases, including aortoiliac occlusive disease and other peripheral vascular diseases.
Industry: Employed in the development of new imaging techniques and contrast agents .
Mechanism of Action
Gadofosveset trisodium exerts its effects by binding reversibly to endogenous serum albumin, resulting in a longer vascular residence time compared to non-protein binding contrast agents. This binding increases the magnetic resonance relaxivity of gadofosveset, decreasing the relaxation time (T1) of water protons, which leads to an increase in signal intensity (brightness) of blood in MRA images .
Comparison with Similar Compounds
Gadofosveset trisodium is unique among gadolinium-based contrast agents due to its ability to bind to serum albumin, resulting in prolonged vascular residence time and enhanced imaging capabilities. Similar compounds include:
Gadopentetate dimeglumine: Another gadolinium-based contrast agent, but with shorter vascular residence time.
Gadoteridol: A non-protein binding contrast agent with different pharmacokinetic properties.
Gadofosveset trisodium’s unique binding properties and prolonged imaging capabilities make it a valuable tool in diagnostic imaging and scientific research.
Properties
Gadofosveset binds reversibly to endogenous serum albumin resulting in longer vascular residence time than non-protein binding contrast agents. The binding to serum albumin also increases the magnetic resonance relaxivity of gadofosveset and decreases the relaxation time (Tl) of water protons resulting in an increase in signal intensity (brightness) of blood. | |
CAS No. |
193901-90-5 |
Molecular Formula |
C33H38GdN3Na3O14P |
Molecular Weight |
957.9 g/mol |
IUPAC Name |
trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C33H44N3O14P.Gd.3Na/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;/q;+3;3*+1/p-6 |
InChI Key |
XGOSYNSWSRUASG-UHFFFAOYSA-H |
SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |
Canonical SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |
density |
1.1224 g/mL at 25 °C |
Synonyms |
gadofosveset gadofosveset trisodium MS 325 MS-325 Vasovist |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.